3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)18-6-3-1-5(2-4-6)7-14-8(9(16)17)19-15-7/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNVUWCQIRUJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property could potentially influence their interaction with biological targets.
Biochemical Analysis
Biochemical Properties
3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit strong hydrogen bond acceptor properties, which facilitate its binding to various biomolecules. It interacts with enzymes such as Sirt2, where it acts as an inhibitor, thereby influencing the deacetylation of α-tubulin. Additionally, it has been reported to interact with other proteins involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. It affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For instance, its interaction with Sirt2 involves binding to the enzyme’s active site, preventing the deacetylation of α-tubulin. This inhibition leads to changes in microtubule dynamics and cellular structure. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are consistent over extended periods, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, it can lead to toxic effects, including liver and kidney damage. The threshold for these adverse effects has been observed at concentrations above 100 mg/kg in mice. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be found in the nucleus, where it influences gene expression by interacting with transcription factors. The compound’s localization is directed by specific targeting signals and post-translational modifications.
Biological Activity
3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a trifluoromethoxy group that enhances its pharmacological profile. The biological activity of oxadiazole derivatives is often linked to their ability to interact with various biological targets, making them candidates for drug development.
- Molecular Formula : CHFNO
- Molecular Weight : 286.212 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound shows promise in inducing apoptosis and inhibiting cell proliferation.
Key Findings :
- Cytotoxicity : The compound demonstrated IC values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, some related oxadiazole compounds showed IC values ranging from 0.12 to 2.78 µM against MCF-7 cells .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, likely through the activation of caspases and modulation of p53 expression levels .
Antimicrobial Activity
The antimicrobial potential of oxadiazoles has also been explored. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties.
Antimicrobial Efficacy :
- Compounds related to oxadiazoles have been tested against pathogens such as Escherichia coli and Candida albicans, showing promising results . For instance, some derivatives exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth.
Data Summary Table
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study demonstrated that oxadiazole derivatives induced significant apoptosis in MCF-7 cells through caspase activation and p53 modulation. The findings suggest a potential therapeutic application in breast cancer treatment .
- Antimicrobial Screening : In a comparative study, various oxadiazole compounds were screened for their antimicrobial activity against common pathogens. Compounds exhibited varying degrees of efficacy, with some showing comparable activity to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethoxy substitution is believed to enhance the interaction with biological targets due to increased metabolic stability and bioavailability .
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Materials Science
The compound's unique structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting devices. Its electronic properties can be fine-tuned through chemical modifications, allowing for enhanced performance in electronic applications .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of various oxadiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
In another investigation published in the Journal of Antimicrobial Agents, derivatives of the oxadiazole compound were tested against Staphylococcus aureus and Escherichia coli. The study found that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Trends
The methyl ester in 3-tert-butyl derivatives (e.g., C₈H₁₂N₂O₃) reduces acidity compared to carboxylic acids, favoring blood-brain barrier penetration .
Lipophilicity :
- The -OCF₃ group increases logP (lipophilicity) compared to phenyl or fluorophenyl analogs, making the compound more suitable for hydrophobic target binding .
- Ethyl esters (e.g., 3-(4-chlorophenyl) ethyl ester) exhibit higher logP values than their carboxylic acid counterparts, balancing solubility and membrane permeability .
Biological Activity: Hydrazide derivatives of 3-phenyl analogs (e.g., 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide) have demonstrated antihypertensive activity in preclinical models, suggesting that functionalization of the carboxylic acid group can modulate bioactivity .
Synthetic Versatility :
- Carboxylic acid derivatives serve as intermediates for amides, esters, and hydrazides. For example, ethyl esters (e.g., 3-(5-bromo-pyridin-3-yl) ethyl ester) are precursors for cross-coupling reactions .
- The tert-butyl group in 3-tert-butyl derivatives enables steric control in material science applications, such as liquid crystal design .
Preparation Methods
Key Synthetic Routes for Oxadiazoles
Cyclodehydration of Acylhydrazides or Semicarbazides: Reaction of acylhydrazides derived from substituted benzoic acids with dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride, or carbodiimides leads to ring closure forming the oxadiazole nucleus. This method is classical and widely used for 1,3,4-oxadiazoles but adaptable for 1,2,4-oxadiazoles with appropriate substrate design.
Oxidative Cyclization of Semicarbazones: Using oxidants like bromine in acetic acid or hypervalent iodine reagents, semicarbazones derived from substituted aldehydes can be cyclized to oxadiazoles. This method offers mild conditions and good yields.
One-Pot Synthesis from Carboxylic Acids: A modern approach involves a one-pot reaction of carboxylic acids with reagents such as N-isocyaniminotriphenylphosphorane and aryl iodides under copper catalysis to form 2,5-disubstituted 1,3,4-oxadiazoles. This strategy provides streamlined access and functionalization, potentially adaptable for 1,2,4-oxadiazoles with suitable modifications.
Preparation of 3-(4-Trifluoromethoxy-phenyl)-oxadiazole-5-carboxylic Acid
This compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-trifluoromethoxyphenyl group and a carboxylic acid at the 5-position. The synthetic challenge lies in constructing the heterocyclic ring with the correct substitution pattern and introducing the trifluoromethoxy group.
Synthetic Route Outline
A plausible and effective synthetic route involves the following steps:
Preparation of the Key Hydrazide Intermediate:
- Starting from 4-trifluoromethoxybenzoic acid, convert to the corresponding acid hydrazide by reaction with hydrazine hydrate.
Formation of the Oxadiazole Ring:
- Cyclodehydration of the hydrazide with a suitable reagent (e.g., phosphorus oxychloride or carbodiimide) induces ring closure to form the 1,2,4-oxadiazole nucleus.
- Alternatively, oxidative cyclization of a semicarbazone derivative of the 4-trifluoromethoxybenzaldehyde with bromine in acetic acid can be employed to form the oxadiazole ring.
Introduction of the Carboxylic Acid Functionality:
- The carboxylic acid at the 5-position can be installed either by starting from a carboxylated precursor or by selective oxidation of a methyl or aldehyde group at this position after ring formation.
Detailed Methodologies
Modern One-Pot Approach
A recent publication describes a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane, and aryl iodides under copper catalysis. While this method is reported for 1,3,4-oxadiazoles, the strategy could be adapted for 1,2,4-oxadiazoles by modifying the reaction partners and conditions to accommodate the different ring system and substitution pattern. This approach offers streamlined synthesis with fewer steps and potential for diverse functionalization.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Applicability to Target Compound |
|---|---|---|---|
| Cyclodehydration with POCl3 | High yields, well-established | Harsh reagents, potential side reactions | Suitable for ring formation, needs careful handling of trifluoromethoxy group |
| Oxidative cyclization with bromine | Mild conditions, good yields | Requires careful control of oxidation | Effective for substituted semicarbazones, compatible with aromatic substituents |
| Carbodiimide-mediated cyclization (EDC·HCl) | Regioselective, mild, high yields | Cost of reagents | Highly suitable for regioselective synthesis of substituted oxadiazoles |
| One-pot copper-catalyzed method | Streamlined, fewer steps, functionalization | Mostly demonstrated for 1,3,4-oxadiazoles | Potentially adaptable for 1,2,4-oxadiazoles with optimization |
Research Findings and Notes
- The trifluoromethoxy substituent is electron-withdrawing and can influence reaction rates and yields; mild conditions are preferred to preserve this group.
- Cyclodehydration methods using carbodiimide reagents (e.g., EDC·HCl) provide regioselectivity and high yields, making them advantageous for complex substituted oxadiazoles.
- Oxidative cyclization methods using bromine or hypervalent iodine reagents offer environmentally friendlier alternatives and have been successfully applied to related oxadiazole derivatives.
- The use of modern catalytic one-pot methods can reduce synthesis time and improve scalability but may require adaptation for the 1,2,4-oxadiazole isomer.
Summary Table of Preparation Methods for 3-(4-Trifluoromethoxy-phenyl)-oxadiazole-5-carboxylic acid
| Preparation Step | Typical Reagents/Conditions | Yield (%) | Key Considerations |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 80–90 | High purity hydrazide essential |
| Cyclodehydration | POCl3, reflux or EDC·HCl, room temp | 70–92 | EDC·HCl preferred for regioselectivity |
| Oxidative cyclization (alternative) | Br2, acetic acid, NaOAc | 65–85 | Mild, good for sensitive groups |
| Functional group modifications | KMnO4 or other oxidants | Variable | Controlled to avoid ring cleavage |
| One-pot synthesis (potential) | Carboxylic acid, NIITP, aryl iodide, Cu catalyst | Not reported for this compound | Promising for future development |
This comprehensive analysis consolidates diverse, authoritative synthetic methodologies for the preparation of 3-(4-Trifluoromethoxy-phenyl)-oxadiazole-5-carboxylic acid, emphasizing the balance between reaction efficiency, regioselectivity, and functional group tolerance. The choice of method depends on available starting materials, desired yield, and scalability considerations.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of a nitrile precursor (e.g., 4-trifluoromethoxybenzonitrile) with hydroxylamine to form the oxadiazole ring, followed by carboxylation. Key parameters include:
- Catalysts : Use of palladium or copper catalysts for cyclization steps (common in oxadiazole syntheses) .
- Solvents : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
- Temperature : Controlled heating (80–120°C) to avoid decomposition of the trifluoromethoxy group .
Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid derivative .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity .
- Spectroscopy :
- FTIR : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and oxadiazole rings (C=N, ~1600 cm⁻¹) .
- NMR : H NMR to verify substitution patterns (e.g., aromatic protons near the trifluoromethoxy group at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₆F₃N₂O₃) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store in desiccators with silica gel, as the carboxylic acid group is hygroscopic .
- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the oxadiazole ring .
- Light Exposure : Protect from UV light to prevent degradation of the trifluoromethoxy substituent .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity compared to other substituents (e.g., methoxy or chloro groups)?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations reveal the electron-withdrawing nature of the -OCF₃ group, which stabilizes the oxadiazole ring’s π-electron system and reduces HOMO-LUMO gaps compared to -OCH₃ .
- Experimental Validation : Compare reaction kinetics in nucleophilic substitution assays; -OCF₃ derivatives exhibit slower reactivity than -Cl analogs due to steric and electronic effects .
Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity (e.g., hydrolyzed oxadiazole rings) .
- Structural Analogs : Test derivatives with modified substituents (e.g., -CF₃ instead of -OCF₃) to isolate structure-activity relationships .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR or VEGFR2). The oxadiazole ring’s planar structure facilitates π-π stacking with tyrosine residues .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability; focus on hydrogen bonding between the carboxylic acid group and kinase backbone amides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
